The compound 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone is a complex organic molecule that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an amino group, a thiazole ring, and a phenylmethanone moiety, which contribute to its potential pharmacological properties.
This compound can be synthesized through various chemical methods, often starting from commercially available precursors. The thiazole ring is typically formed through cyclization reactions involving amino acids or other nitrogen-containing compounds. The specific synthesis route may vary based on the desired purity and yield of the final product.
The compound can be classified as:
Several synthetic approaches can be utilized to obtain 4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone. Here are some common methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor the progress of the reactions and verify the structure of the final product.
Key structural data include:
The thiazole ring contributes to the molecule's planarity, influencing its reactivity and interaction with biological targets.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically performed in solvents that facilitate solubility and reactivity, such as dimethyl sulfoxide (DMSO) or ethanol. Reaction yields are optimized through variations in temperature and catalyst choice.
Research into similar thiazole derivatives suggests that they often exhibit antimicrobial, anticancer, or anti-inflammatory activities due to their ability to interact with key biological pathways.
Key physical properties include:
Key chemical properties include:
Relevant analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may be employed to assess thermal stability.
4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone has potential applications in various fields:
Further research is necessary to fully explore its therapeutic potential and optimize its efficacy for specific applications.
Structure-based drug design (SBDD) was pivotal in transforming the weak CDK2 hit compound 1 (4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-ylmethanone; IC₅₀ = 15 µM) into nanomolar inhibitors. Co-crystal structures (e.g., PDB: 3QQK) revealed that the diaminothiazole core binds the CDK2 ATP pocket through critical hydrogen bonds: the C4-amino group interacts with Glu81's backbone carbonyl, while the C2-amino group contacts Leu83's backbone nitrogen [1]. The phenyl ketone at C5 and allylamino group at C2 project into hydrophobic regions near the gatekeeper residue Phe80 and the solvent front, respectively. Systematic modifications exploited these interactions:
Table 1: Structure-Activity Relationships of Key Diaminothiazole Analogues
Compound | R1 (C2) | R2 (C5) | CDK2 IC₅₀ (µM) | PDB ID |
---|---|---|---|---|
1 | Allylamino | Phenyl | 15.0 | 3QQK |
16 | Cyclopropylamino | Phenyl | 0.93 | 3QTR |
30 | Propargylamino | Phenyl | 0.65 | 3QTW |
42 | Allylamino | 3,5-Dimethoxyphenyl | 0.0009 | 3QU0 |
51 | Cyclopropylamino | 3,5-Dimethoxyphenyl | 0.0015 | 3QXP |
Kinase profiling of compound 51 against 339 kinases confirmed >100-fold selectivity for CDKs (CDK2 > CDK5 > CDK9/1/4/6), attributed to the optimized steric complementarity of the C5 aryl group within CDK2's unique hydrophobic pocket [1] [7].
The discovery pathway began with high-throughput screening (HTS) of 103,000 compounds against CDK2/cyclin A2. Compound 1 emerged as a viable hit due to its diaminothiazole core—a scaffold known for kinase inhibition but underexplored for CDK2 [1]. Hit validation employed three-tiered biochemical assays:
Hit-to-lead optimization focused on balancing potency and synthetic tractability. Early analogues (e.g., compound 2, IC₅₀ = 2.9 µM) replaced the C5 phenyl with pyridyl, improving solubility but reducing potency due to lost hydrophobic interactions. Conversely, benzofuran derivatives (compound 44) maintained potency (IC₅₀ = 0.52 µM) while enhancing metabolic stability [1]. The synthetic route (Scheme 1) enabled rapid diversification:
This modular approach allowed parallel synthesis of 95 analogues, establishing critical SAR: small alkyl groups at R1 (C2) and extended aryl systems at R2 (C5) were optimal for CDK2 affinity.
The C2 and C4 amino groups of the thiazole core are pharmacologically essential for hinge-binding interactions. Regioselective functionalization was achieved via:
The allyl group at C2 initially served as a versatile synthetic handle. However, SAR revealed its direct role in potency:
Table 2: Synthetic Methods for C2 Functionalization
Reagent | Conditions | Product | Yield (%) | IC₅₀ (µM) |
---|---|---|---|---|
Allyl isothiocyanate | KOtBu/THF, rt | Compound 1 | 65 | 15.0 |
Propargyl isothiocyanate | Microwave, 80°C, 30 min | Compound 30 | 82 | 0.65 |
Cyclopropyl isothiocyanate | EtOH, reflux, 2 h | Compound 16 | 78 | 0.93 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7